5-Ethyl-4-fluoro-2-methylaniline

Medicinal Chemistry ADME Optimization Chromatographic Purification

Design kinase inhibitor SAR requiring a precise 0.4-0.5 LogP increase without adding H-bond donors? This C5-ethylated fluorinated aniline delivers that lipophilicity window while maintaining metabolic stability. The asymmetric C5-ethyl/C4-fluoro pattern directs electrophiles to C3/C6, enabling predictable regiochemistry. With a pKa of 4.65, selective N-protection is straightforward. - **Measurable Advantage:** ΔLogP +0.46, bp +32°C vs. des-ethyl analog. - **Research Utility:** ¹⁹F NMR probe handle; diazotization-ready for photoaffinity labels. - **Supply:** 100 mg to 10 g, typical ≥95% purity.

Molecular Formula C9H12FN
Molecular Weight 153.20 g/mol
Cat. No. B13614875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-fluoro-2-methylaniline
Molecular FormulaC9H12FN
Molecular Weight153.20 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C(=C1)N)C)F
InChIInChI=1S/C9H12FN/c1-3-7-5-9(11)6(2)4-8(7)10/h4-5H,3,11H2,1-2H3
InChIKeyNIYGTENNMNUYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-4-fluoro-2-methylaniline (CAS 1996508-52-1) – Procurement-Relevant Structural and Physicochemical Baseline


5-Ethyl-4-fluoro-2-methylaniline is a trisubstituted aromatic amine (C₉H₁₂FN, MW 153.20 g·mol⁻¹) bearing a C5-ethyl, C4-fluoro, and C2-methyl substitution pattern on the aniline ring . This substitution array generates a distinct electronic and steric profile: the electron-donating ethyl and methyl groups elevate the HOMO energy and modulate the rings π-electron density, while the electron-withdrawing fluorine atom simultaneously depresses the pKa of the –NH₂ group (predicted pKa 4.65 ± 0.10) and provides a metabolic blocking site [1]. The compound is supplied as a research building block (typical purity ≥95%) by multiple vendors in quantities ranging from 100 mg to 10 g, with a computed LogP of 2.5–2.76 that places it in a lipophilicity window distinct from simpler fluoro-methylaniline congeners [2].

5-Ethyl-4-fluoro-2-methylaniline – Why In-Class Analogs Cannot Be Interchanged Without Quantitative Validation


Aniline building blocks bearing fluoro and methyl substituents are often treated as interchangeable scaffolds; however, the C5-ethyl group in 5-ethyl-4-fluoro-2-methylaniline introduces a measurable increase in lipophilicity (ΔLogP ≈ +0.46 vs. 4-fluoro-2-methylaniline), a >30 °C elevation in boiling point, and an altered steric footprint that collectively impact reaction regioselectivity, purification conditions, and the ADME properties of downstream products [1]. Substituting the ring-ethylated primary amine with its N-ethyl secondary amine regioisomer (CAS 1021049-31-9) introduces a >0.4 unit difference in pKa and fundamentally alters nucleophilicity and hydrogen-bonding capacity, precluding direct replacement in amidation or cross-coupling sequences . The evidence below quantifies these critical differences.

5-Ethyl-4-fluoro-2-methylaniline – Head-to-Head Quantitative Differentiation Evidence


Lipophilicity (LogP) Elevation vs. 4-Fluoro-2-methylaniline – Impact on Downstream Compound Permeability and Purification

The C5-ethyl substituent increases the calculated partition coefficient by ΔLogP ≈ +0.46 relative to the des-ethyl congener 4-fluoro-2-methylaniline (LogP 2.30 vs. 2.76 for the target compound), a shift that translates to approximately a 2.9‑fold increase in octanol-phase partitioning under equilibrium conditions [1]. This difference is large enough to alter reverse-phase HPLC retention times by 1–3 minutes under standard C18 gradient conditions and to affect predicted passive membrane permeability in drug-discovery programs. For comparison, the 2,5-dimethyl analog (4-fluoro-2,5-dimethylaniline) registers a LogP of 2.02, meaning the target compound spans a 0.74‑log‑unit range above the dimethyl variant .

Medicinal Chemistry ADME Optimization Chromatographic Purification

Amine Basicity (pKa) Modulation – C5-Ethyl vs. N-Ethyl Regioisomer Comparison

The target compound's predicted pKa of 4.65 ± 0.10 places it 0.44 units lower than its N-ethyl regioisomer N-ethyl-4-fluoro-2-methylaniline (predicted pKa 5.09 ± 0.32) [1]. This difference reflects the distinct electronic environments of a ring-substituted primary aniline versus an N-alkylated secondary aniline: the secondary amine's higher pKa indicates greater proton affinity and altered nucleophilicity, which directly affects acylation rates, salt stoichiometry, and the pH window for selective protection/deprotection strategies. The primary aniline also retains two exchangeable NH protons (vs. one for the secondary amine), doubling hydrogen-bond-donor capacity (HBD = 1 for target; HBD = 1 for N-ethyl analog) and enabling distinct supramolecular interactions in crystal engineering and receptor binding [2].

Synthetic Methodology Amidation Selectivity Salt Formation

Boiling Point and Purification-Relevant Volatility Difference vs. 4-Fluoro-2-methylaniline

The introduction of the C5-ethyl group elevates the predicted normal boiling point to 238.6 ± 35.0 °C, compared with the experimentally determined boiling range of 206–207 °C (atmospheric pressure) for 4-fluoro-2-methylaniline, representing an increase of approximately 32 °C [1][2]. This difference shifts the compound further away from common low-boiling solvent azeotropes (e.g., toluene, bp 110 °C; xylenes, bp 138–144 °C) and places it in a temperature regime where short-path or wiped-film evaporation may be preferred over simple rotary evaporation for solvent removal without product loss. The N-ethyl regioisomer (bp 222.9 ± 28.0 °C) sits intermediate, consistent with its lacking the additional ring-carbon but retaining the same molecular formula .

Process Chemistry Distillation Scale-Up

Steric Footprint and Molecular Weight – Implications for Binding-Site Occupancy and Reaction Regioselectivity

The C5-ethyl group adds 28.05 Da to the molecular weight relative to 4-fluoro-2-methylaniline (153.20 vs. 125.15 g·mol⁻¹) . More importantly, the ethyl chain introduces a flexible steric protrusion adjacent to the C4-fluorine, creating an asymmetric steric environment around the ring. This steric bulk can direct electrophilic aromatic substitution to the less-hindered C3 and C6 positions with higher regioselectivity than the des-ethyl analog, where both ortho positions are more equally accessible. In drug-design contexts, the ethyl group occupies additional volume in hydrophobic binding pockets—the van der Waals volume increment of an ethyl over a methyl group is approximately 10.3 ų—which can be exploited to fill lipophilic sub-pockets and improve target affinity [1]. The target compound's rotatable bond count remains 1 (identical to the des-ethyl analog), so the conformational flexibility penalty is minimal despite the added steric bulk.

Structure-Based Design Coupled Reactions Steric Shielding

Density and Physical-Form Differentiation – Handling and Formulation Considerations

The predicted density of 5-ethyl-4-fluoro-2-methylaniline (1.056 ± 0.06 g/cm³) is approximately 6.2% lower than the experimentally measured density of 4-fluoro-2-methylaniline (1.126 g/mL at 25 °C) [1]. This lower density, coupled with the higher molecular weight, results in a molar volume approximately 29% larger (145 cm³/mol predicted vs. ~111 cm³/mol for the des-ethyl analog), which impacts solvent compatibility, viscous-flow behavior, and shipping classification for bulk procurement. The N-ethyl regioisomer exhibits a similar predicted density (1.050 ± 0.06 g/cm³), but its secondary-amine character confers different storage-stability and handling requirements .

Formulation Weighing Accuracy Shipping Classification

5-Ethyl-4-fluoro-2-methylaniline – Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Lipophilicity-Tuned Fragment for Lead Optimization

When a lead series derived from 4-fluoro-2-methylaniline requires a deliberate LogP increase of 0.4–0.5 units to improve membrane permeability or target engagement, the C5-ethyl analog provides this increment without introducing additional hydrogen-bond donors or acceptors [1]. The ethyl group's steric footprint (≈10.3 ų larger than methyl) can fill a hydrophobic sub-pocket while the fluorine atom maintains metabolic stability, making this building block suitable for systematic SAR exploration in kinase inhibitors, GPCR ligands, and other target classes where fluorinated anilines are privileged scaffolds [2].

Synthetic Methodology: Regioselective Electrophilic Aromatic Substitution

The asymmetric steric environment created by the C5-ethyl group adjacent to the C4-fluorine directs incoming electrophiles preferentially to the less-hindered C3 and C6 positions [1]. This regiochemical bias is exploitable in the synthesis of trisubstituted aromatic intermediates where para-substitution relative to the amino group is desired, as the ethyl group blocks one ortho position while the fluorine deactivates the ring and directs meta-substitution [2]. The predicted pKa of 4.65 enables selective N-protection under mildly acidic conditions without competing ring protonation, streamlining multi-step synthetic sequences .

Process Chemistry: Distillation-Centric Purification of High-Boiling Aniline Intermediates

With a predicted normal boiling point of 238.6 °C, the compound resides in a temperature regime where short-path distillation is practical and thermal decomposition risk is manageable for a fluorinated aniline [1]. This 32 °C elevation above the des-ethyl analog removes overlap with common reaction solvents such as DMF (bp 153 °C) and DMSO (bp 189 °C), allowing solvent stripping without significant product loss [2]. Process R&D teams evaluating this building block for kilogram-scale campaigns can plan distillation protocols that would be infeasible for the lower-boiling 4-fluoro-2-methylaniline without specialized equipment.

Chemical Biology: Primary Amine Handle with Defined Basicity for Bioconjugation

The primary aromatic amine functionality, combined with the attenuated basicity (pKa 4.65), provides a reactive handle for bioconjugation chemistries—including diazotization, amide coupling, and reductive amination—under conditions that avoid competing reactions at more basic aliphatic amine sites [1]. The two exchangeable NH protons enable diazo-bridge formation for photoaffinity labeling probes, while the fluorine atom serves as a silent ¹⁹F NMR reporter for binding-assay development [2]. The compound's LogP of 2.76 positions it favorably for passive cellular uptake in cell-based target-engagement studies .

Quote Request

Request a Quote for 5-Ethyl-4-fluoro-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.